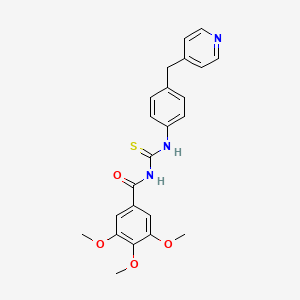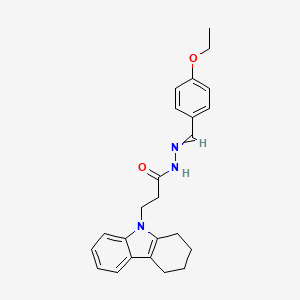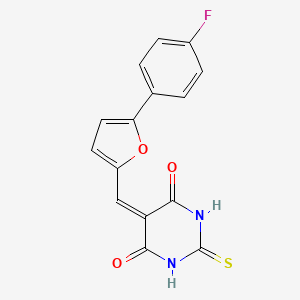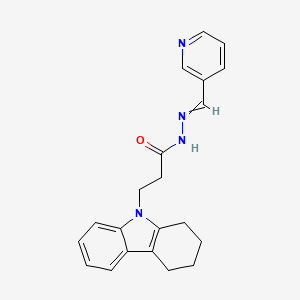
1-(4-Pyridin-4-ylmethyl-phenyl)-3-(3,4,5-trimethoxy-benzoyl)-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a thiourea core, which is known for its versatility in various chemical reactions and its potential biological activities.
準備方法
The synthesis of 1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(pyridin-4-yl)methylbenzene with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the corresponding benzoyl derivative. This intermediate is then reacted with thiourea under controlled conditions to yield the final product .
化学反応の分析
1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions vary based on the specific reaction pathway but can include sulfoxides, sulfones, and substituted derivatives .
科学的研究の応用
1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an inhibitor of certain enzymes due to its thiourea moiety, which can interact with active sites of enzymes.
Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for further pharmacological research.
作用機序
The mechanism of action of 1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity. The pyridine and benzoyl groups may also contribute to binding affinity and specificity, affecting various molecular pathways .
類似化合物との比較
Similar compounds to 1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA include:
1-{4-[(PYRIDIN-3-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA: Differing by the position of the pyridine ring, which can affect its reactivity and binding properties.
1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)UREA: Lacking the sulfur atom, which can influence its chemical and biological activities.
1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOCARBAMATE:
特性
分子式 |
C23H23N3O4S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H23N3O4S/c1-28-19-13-17(14-20(29-2)21(19)30-3)22(27)26-23(31)25-18-6-4-15(5-7-18)12-16-8-10-24-11-9-16/h4-11,13-14H,12H2,1-3H3,(H2,25,26,27,31) |
InChIキー |
WSLPNWVGCWABKV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645380.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11645383.png)


![(6Z)-2-butyl-6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645401.png)
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645402.png)

![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11645417.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645422.png)
![(5Z)-3-(4-chlorobenzyl)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11645429.png)
![3-(3-bromophenyl)-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11645435.png)
![Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B11645447.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11645450.png)
![5-benzyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenylpyrimidin-4(3H)-one](/img/structure/B11645451.png)
